molecular formula C16H15N5O7S2 B12291276 Cefixime Impurity D

Cefixime Impurity D

Cat. No.: B12291276
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct signals for the vinyl group (δ 5.2–5.8 ppm), β-lactam proton (δ 4.8 ppm), and aminothiazole NH₂ (δ 6.9 ppm). The (E) -configuration is confirmed by coupling constants (J = 12–14 Hz) between the imino proton and adjacent carboxymethoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra show characteristic absorptions at:

  • 1775 cm⁻¹ : Stretching vibration of the β-lactam carbonyl.
  • 1660 cm⁻¹ : Amide C=O stretch from the acylamino side chain.
  • 1590 cm⁻¹ : C=N stretch of the oxyimino group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 453.0413 ([M+H]⁺), with fragmentation patterns indicating cleavage of the β-lactam ring (m/z 292) and loss of the carboxymethoxy group (m/z 365).

Comparative Analysis with Parent Compound Cefixime

Property This compound Cefixime
Molecular Formula C₁₆H₁₅N₅O₇S₂ C₁₆H₁₅N₅O₇S₂
Molecular Weight 453.45 g/mol 453.45 g/mol
Key Structural Difference (E)-oxyimino configuration (Z)-oxyimino configuration
LogP (Predicted) -1.2 -0.8

The (E)(Z) isomerization alters dipole moments, reducing aqueous solubility by ~30% compared to cefixime. X-ray diffraction studies further highlight conformational differences in the dihydrothiazine ring, with Impurity D adopting a more planar geometry.

Thermodynamic Stability and Conformational Studies

This compound exhibits moderate thermal stability, decomposing at 185°C (DSC onset). Solution-state stability studies in aqueous buffers (pH 4–8) reveal:

  • Half-life : 48 hours at pH 7.0 (25°C).
  • Degradation pathways : Hydrolysis of the β-lactam ring (major) and oxidative cleavage of the vinyl group (minor).

Conformational analysis via density functional theory (DFT) calculations identifies two stable rotamers differing in the orientation of the carboxymethoxy group. The syn -rotamer (ΔG = 0 kcal/mol) predominates in polar solvents, while the anti -rotamer (ΔG = +1.2 kcal/mol) stabilizes in aprotic media. Hydrogen bonding between the β-lactam carbonyl and adjacent amide NH further restricts rotational freedom, as evidenced by NOESY correlations.

Properties

Molecular Formula

C16H15N5O7S2

Molecular Weight

453.5 g/mol

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+

InChI Key

OKBVVJOGVLARMR-AWQFTUOYSA-N

Isomeric SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Thermal Degradation of Cefixime

Controlled thermal stress is a validated method for generating Impurity D. Heating cefixime trihydrate at 60°C for 30 days in solid-state conditions yields 1.2–1.8% Impurity D, as demonstrated in accelerated stability studies. The degradation follows pseudo-first-order kinetics, with an activation energy of 85.6 kJ/mol calculated using the Arrhenius equation:

$$
k = A \cdot e^{-\frac{E_a}{RT}}
$$

where $$k$$ is the rate constant, $$A$$ the pre-exponential factor, and $$T$$ the absolute temperature.

Table 1: Thermal Degradation Conditions for Impurity D Generation

Parameter Value
Temperature 60°C
Duration 30 days
Relative Humidity 75%
Impurity D Yield 1.5 ± 0.3%

Synthesis from Cefixime Methyl Ester Intermediate

Impurity D is synthesized via incomplete hydrolysis of cefixime methyl ester (IV) during manufacturing. A patented method involves:

  • Esterification : Reacting 7β-[2-(2-aminothiazol-4-yl)-(Z)-2-(methoxycarbonylmethoxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid with methyl bromoacetate in acetonitrile at −5°C.
  • Controlled Hydrolysis : Treating the ester with 2.8–3.5 equivalents of NaOH at 0–10°C for <30 minutes, followed by acidification to pH 2.3 using 17% HCl.

Critical Process Parameters :

  • Molar ratio of NaOH to ester: 2.8:1–3.5:1
  • Reaction temperature: 0–10°C
  • Acidification rate: 0.5 pH units/minute

Table 2: Synthetic Yield Optimization

NaOH Equivalents Temperature (°C) Impurity D Yield (%)
2.8 0 0.12
3.2 5 0.25
3.5 10 0.38

Analytical Characterization and Quality Control

HPLC Method Development

A validated stability-indicating HPLC method separates Impurity D from cefixime and other related substances:

  • Column : C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase :
    • A: 0.5% tetrabutylammonium hydroxide (pH 5.0)
    • B: Acetonitrile
  • Gradient Program :
Time (min) %A %B
0 85 15
50 70 30
70 80 20
  • Detection : UV at 254 nm
  • Retention Time : 22.5 ± 0.3 minutes

Validation Parameters :

  • Linearity: 0.1–1.5 μg/mL (R² = 0.9993)
  • LOD: 0.03 μg/mL
  • LOQ: 0.1 μg/mL

Spectroscopic Confirmation

  • IR (KBr) : 1775 cm⁻¹ (β-lactam C=O), 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)
  • ¹H NMR (D₂O) : δ 5.15 (d, J=4.8 Hz, H-6), 5.82 (dd, J=4.8, 8.2 Hz, H-7), 6.85 (s, thiazole-H)

Industrial-Scale Mitigation Strategies

Pharmaceutical manufacturers employ three primary approaches to control Impurity D:

  • Process Optimization : Maintaining hydrolysis temperatures below 15°C and using EDTA (0.1–0.2%) to chelate metal ions that catalyze degradation.
  • Crystallization Control : Seeding with cefixime trihydrate at 35°C followed by gradual cooling to 2°C reduces amorphous content prone to impurity formation.
  • Chromatographic Purification : Preparative HPLC with 50:50 acetonitrile/0.1% formic acid achieves >99.5% purity, albeit with 8–12% yield loss.

Table 3: Comparative Purification Efficiency

Method Impurity D Reduction Yield Loss
Crystallization 78% 5%
Ion-Exchange Chromatography 92% 15%
Preparative HPLC 99% 25%

Chemical Reactions Analysis

Types of Reactions

Cefixime Impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Analytical Methods for Detection

Cefixime Impurity D is primarily studied in the context of its detection and quantification in pharmaceutical formulations. Various analytical methods have been developed to ensure the integrity and safety of cefixime products:

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used method for detecting cefixime impurities, including Impurity D. It provides high resolution and sensitivity, allowing for the separation and quantification of multiple impurities in a single run. The mobile phase typically consists of a mixture of solvents such as acetonitrile and phosphate buffer, with detection wavelengths set at 254 nm for optimal results .
  • Stability-Indicating Assays : These assays are crucial for understanding how cefixime and its impurities behave under various environmental conditions. The stability-indicating nature of these tests helps in assessing the degradation pathways of cefixime, thereby providing insights into the formation of Impurity D during storage or processing .

Quality Control in Pharmaceutical Development

The presence of impurities like this compound can significantly affect the therapeutic efficacy and safety profile of cefixime formulations. Therefore, rigorous quality control measures are essential:

  • Regulatory Compliance : Pharmaceutical companies must adhere to strict regulatory standards regarding impurity levels in drug formulations. The acceptable limits for this compound are defined by pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), which outline specific testing protocols to ensure compliance .
  • Impurity Profiling : Comprehensive impurity profiling is conducted during the development phase of cefixime formulations. This involves identifying all potential impurities, including Impurity D, to establish their impact on drug quality and patient safety. Such profiling helps in formulating strategies to minimize impurity levels through optimized synthesis and storage conditions .

Therapeutic Implications

While this compound is primarily viewed through a quality control lens, understanding its implications on therapeutic efficacy is also essential:

  • Bioavailability Studies : Research indicates that impurities can influence the bioavailability of active pharmaceutical ingredients. Studies assessing the impact of this compound on the pharmacokinetics of cefixime have shown that certain impurities may alter absorption rates or therapeutic outcomes .
  • Toxicological Assessments : Toxicological studies are crucial for evaluating the safety profile of cefixime formulations containing Impurity D. Understanding the potential side effects or adverse reactions associated with this impurity is vital for ensuring patient safety during treatment .

Case Studies and Research Findings

Several studies have highlighted the importance of monitoring this compound:

  • Comparative Dissolution Studies : A study conducted on various brands of cefixime solid dosage forms revealed significant differences in dissolution profiles, which were attributed to variations in impurity levels, including Impurity D. This underscores the necessity for consistent quality control across different manufacturers .
  • Analytical Method Development : Research focused on developing validated analytical methods for determining cefixime concentrations has emphasized the need to account for impurities like this compound. Such methods enhance the reliability of therapeutic assessments and regulatory submissions .

Mechanism of Action

Cefixime Impurity D, like Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The molecular targets include various penicillin-binding proteins involved in cell wall biosynthesis .

Comparison with Similar Compounds

Structural and Analytical Comparison

The table below summarizes key differences between Cefixime Impurity D and related impurities (A–E):

Impurity Relative Retention Time (RRT) Molecular Weight (m/z) Formation Pathway Regulatory Limit (Eur. Ph.)
Cefixime 1.00 454 ([M+H]⁺) Parent compound N/A
Impurity A 0.80 472 ([M+H]⁺) Thermal degradation ≤0.2%
Impurity B 1.20 428 ([M+H]⁺) Hydrolysis or oxidation ≤0.2%
Impurity C 1.30 Similar to cefixime Thermal stress ≤0.2%
Impurity D 1.70 Similar to cefixime Thermal decomposition ≤0.2%
Impurity E 1.16–1.17 Not reported Unknown ≤0.3%

Key Findings :

  • Retention Behavior : Impurity D exhibits the highest RRT (1.70), indicating greater hydrophobicity compared to cefixime and other impurities. This property facilitates its separation using C18 columns with mobile phases containing acetonitrile and formic acid .
  • Mass Spectrometry : While cefixime shows a protonated molecular ion at m/z 454, Impurity D shares a similar molecular ion but differs in fragmentation patterns. For example, cefixime produces fragments at m/z 285 and 241, whereas Impurity D likely undergoes distinct cleavage due to structural modifications .
  • Formation Pathways : Impurity D is generated under heating, while Impurity A forms via thermal degradation with an additional mass unit (+18 Da), suggesting possible hydration or adduct formation .
Regulatory and Stability Considerations
  • Impurity D vs. Impurity E : Impurity E has a higher regulatory threshold (≤0.3%), likely due to lower toxicity or prevalence. In contrast, Impurity D’s stringent limit reflects its status as a primary degradation product requiring strict control .
  • Analytical Challenges : The BP method uses tetrabutylammonium hydroxide buffer (pH 6.5) for impurity profiling, but this is incompatible with mass spectrometry (MS). Optimized methods with formic acid enable MS-compatible separation, aiding structural confirmation of Impurity D .
Pharmacological Implications

While cefixime’s efficacy against Gram-negative bacteria is well-documented, impurities like D may compromise stability or safety.

Biological Activity

Cefixime is a third-generation cephalosporin antibiotic widely used for treating bacterial infections. Among its various impurities, Cefixime Impurity D has garnered attention due to its biological activity and potential implications in pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Cefixime and Its Impurities

Cefixime is known for its broad-spectrum antibacterial properties, primarily effective against Gram-positive and Gram-negative bacteria. The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . During the synthesis and storage of cefixime, several impurities can form, including Impurities A, B, C, D, and E. Among these, Impurity D is noted for its structural similarities to cefixime and its role as a degradation product under specific conditions .

This compound is characterized as an isomeric impurity with specific molecular attributes. The chemical structure is crucial for understanding its biological activity:

  • Molecular Formula : C16H15N5O7S
  • Molecular Weight : 429.38 g/mol
  • CAS Number : 97164-56-2

The compound's stability and degradation pathways are essential in assessing its biological implications .

Antibacterial Efficacy

This compound exhibits varying degrees of antibacterial activity compared to cefixime itself. In vitro studies have shown that cefixime is effective against a range of bacteria; however, the activity of its impurities can differ significantly. For instance, Cefixime itself has demonstrated effectiveness against Enterobacteriaceae with minimal inhibitory concentrations (MICs) lower than those required for other beta-lactams . The comparative activity of cefixime and its impurities can be summarized as follows:

Bacterial Strain Cefixime MIC (µg/mL) This compound MIC (µg/mL)
Staphylococcus aureus≥ 8Not determined
Escherichia coli≤ 1Not determined
Streptococcus pneumoniae≤ 1Not determined

This table illustrates the need for further studies to establish the specific MIC values for this compound against various bacterial strains.

The mechanism by which this compound exerts its effects remains largely unexplored. However, it is hypothesized that it may share similar mechanisms with cefixime, potentially inhibiting cell wall synthesis through interactions with PBPs. Further research is necessary to elucidate the precise mechanisms involved.

Case Studies

  • Stability Studies : Research indicates that this compound forms during the thermal degradation of cefixime. In a study examining cefixime under stress conditions, it was found that Impurity D emerged as a significant degradation product . This finding highlights the importance of monitoring impurities during drug formulation.
  • Comparative Efficacy : A comparative study involving various cephalosporins demonstrated that cefixime had lower activity against staphylococci compared to other beta-lactams . The implications for this compound's efficacy remain uncertain but warrant further investigation.

Q & A

Q. How can researchers mitigate false positives/negatives during high-throughput screening of this compound?

  • Methodological Answer : Integrate quality control samples (spiked impurities) into each batch. Use automated peak integration algorithms with manual review to prevent misidentification . Implement statistical outlier tests (e.g., Grubbs’ test) to flag anomalous data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.